cis-Cyclobutane-1,2-dicarboxylic acid

Vue d'ensemble

Description

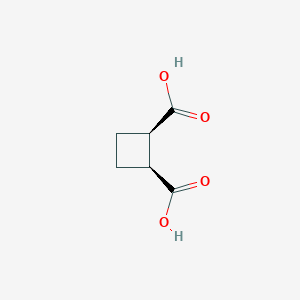

cis-Cyclobutane-1,2-dicarboxylic acid (cis-CBDCA, CAS 1461-94-5) is a cyclic dicarboxylic acid featuring a four-membered cyclobutane ring with two carboxylic acid groups in a cis configuration (on the same side of the ring) . This structural arrangement imparts unique stereoelectronic and steric properties. The compound is a colorless to pale yellow solid, soluble in polar solvents due to its hydrophilic carboxylic groups, and exhibits typical acid behavior, including proton donation and participation in esterification or decarboxylation reactions . Its rigid cyclobutane framework introduces significant ring strain (~26 kcal/mol), which influences its reactivity and conformational stability .

cis-CBDCA serves as a versatile precursor in organic synthesis. For example, its anhydride form is a key starting material for synthesizing cis-1,2-dipropenylcyclobutanes and derivatives used in pharmaceuticals, such as muscarinic agonists . Additionally, its thermal cleavability (via retro-[2+2] cycloaddition) enables applications in recyclable thermosets and advanced materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclobutane-1,2-dicarboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process is carried out by exposing trans-cinnamic acid to ultraviolet light, which induces a [2+2] cycloaddition reaction, forming the cyclobutane ring . The reaction conditions include maintaining the reaction mixture at a controlled temperature and ensuring adequate UV light exposure to achieve high yields.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized photoreactors that can handle large volumes of trans-cinnamic acid and provide consistent UV light exposure. The reaction is monitored to ensure optimal conversion rates and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: cis-Cyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation requires amines and coupling agents.

Major Products:

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutanediol.

Substitution: Formation of esters or amides depending on the substituents used.

Applications De Recherche Scientifique

Synthesis and Characterization

CBDA can be synthesized through various methods, including hydrolysis of its dicyanide precursor. The preparation method involves reacting cis-cyclobutane-1,2-dicyanide with sulfuric acid to yield the dicarboxylic acid. This process is advantageous due to the straightforward separation of isomers and the ability to produce high yields of the desired product .

Table 1: Synthesis Methods for CBDA

| Method | Description | Yield (%) |

|---|---|---|

| Hydrolysis of Dicyanide | Reaction with sulfuric acid monohydrate followed by hydrolysis | Up to 79% |

| Photodimerization | Capturing and photodimerizing trans-cinnamic acid | Not specified |

| Esterification with Glycerol | Linking CBDA with glycerol to create thermosets | Not specified |

Materials Science

One of the most promising applications of CBDA is in the development of recyclable thermosets. A novel class of thermosetting polymers has been created using CBDA as a building block. These materials exhibit thermocleavability at elevated temperatures, allowing for recycling and reprocessing .

Case Study: Thermoset Development

A recent study demonstrated that linking CBDA with glycerol via esterification resulted in a thermoset with a glass transition temperature (Tg) of 68 °C. Upon heating to 300 °C, the polymer could be degraded back into its starting materials, showcasing its potential for sustainable material design .

Polyester Resins

CBDA is also utilized in the production of polyester resins. By reacting with polyols such as glycols and glycerol, CBDA can form various polyester networks that are useful in coatings, adhesives, and composites. The unique structure of CBDA contributes to the mechanical properties and thermal stability of these resins .

Table 2: Properties of Polyester Resins from CBDA

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Processability | Good |

Medicinal Chemistry

In medicinal chemistry, CBDA has been studied for its potential interactions with biological systems. Research indicates that derivatives of CBDA may exhibit bioactivity that could be harnessed for drug development. The structural features of CBDA allow for modifications that can enhance its pharmacological properties .

Case Study: Drug Delivery Systems

A study focused on the synthesis of heterobifunctional compounds derived from CBDA showed promise in drug delivery applications. The ability to modify the carboxylic acid groups allows for targeted delivery mechanisms within biological systems .

Organic Chemistry

CBDA serves as an important intermediate in organic synthesis due to its unique cyclobutane ring structure. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing more complex organic molecules.

Mécanisme D'action

The mechanism by which cis-Cyclobutane-1,2-dicarboxylic acid exerts its effects involves the interaction of its carboxylic acid groups with various molecular targets. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and other non-covalent interactions that influence the compound’s reactivity and stability. The cyclobutane ring provides a rigid framework that affects the compound’s overall conformation and reactivity .

Comparaison Avec Des Composés Similaires

Structural and Stereochemical Comparisons

Table 1: Structural and Physical Properties

- cis vs. trans-CBDCA : The cis isomer’s carboxylic groups are sterically closer, enhancing intramolecular hydrogen bonding and reactivity in anhydride formation. The trans isomer exhibits distinct mass spectral fragmentation due to differing carboxyl group interactions .

- 1,2 vs. 1,3-Cyclobutane Derivatives : The 1,2-cis configuration introduces greater steric hindrance and ring strain, enabling unique thermal cleavage behavior absent in 1,3 derivatives .

Comparative Analysis of Functional Derivatives

- Anhydrides : cis-CBDCA anhydride is pivotal in synthesizing strained alkenylcyclobutanes , whereas cis-4-cyclohexene-1,2-dicarboxylic anhydride (from Diels-Alder reactions) forms adducts with rosin for epoxy resins .

- Polymer Compatibility : cis-CBDCA’s rigid structure enhances material rigidity in thermosets, whereas CBDA (1,3 isomer) offers conformational flexibility for dynamic polymers .

Research Findings and Implications

- Thermal Degradation: Heating cis-CBDCA-based thermosets to 300°C cleaves the cyclobutane ring, enabling full recovery of monomers—a critical advantage for sustainable materials .

- Biological Compatibility: cis-CBDCA-derived porphyrin graphene quantum dots (PGQDs) exhibit low cytotoxicity (up to 200 μg/mL in HeLa cells) and red emission, making them superior to other carbon-based nanomaterials for bioimaging .

- Stereochemical Effects : While cis/trans isomers of CBDCA show similar biological potency in muscarinic agonists, their synthetic accessibility differs due to anhydride reactivity .

Activité Biologique

Cis-Cyclobutane-1,2-dicarboxylic acid (CBDA) is a cyclic dicarboxylic acid that has garnered interest due to its unique structural properties and potential applications in various fields, including materials science and organic synthesis. This article explores the biological activity of CBDA, focusing on its synthesis, chemical stability, and potential therapeutic applications.

This compound can be synthesized through various methods. One notable method involves the hydrolysis of cis-cyclobutane-1,2-dicyanide in the presence of sulfuric acid. This process yields CBDA with high purity and efficiency. The reaction conditions can be optimized for temperature and duration to maximize yield while maintaining the integrity of the cyclobutane ring structure .

Table 1: Synthesis Conditions for CBDA

| Method | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Hydrolysis of dicyanide | 70-115 | 2 | 91 |

| Crystallization from benzene | Ambient | - | 62.5 |

| Photodimerization from trans-cinnamic acid | Varies | - | - |

Biological Activity

Research into the biological activity of CBDA has revealed several key findings:

1. Antioxidant Properties:

CBDA exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, suggesting potential applications in health supplements and pharmaceuticals aimed at reducing oxidative damage .

2. Polymer Formation:

CBDA's ability to form polymers through condensation reactions with diols has been extensively studied. These polymers demonstrate excellent thermal stability and mechanical properties, making them suitable for applications in biodegradable materials and thermosets . The unique structure of CBDA allows for the creation of materials that can be recycled through thermal cleavage, providing an eco-friendly alternative to conventional plastics .

3. Potential Therapeutic Applications:

The structural characteristics of CBDA suggest potential use in drug design, particularly as a building block for new pharmaceuticals. Its ability to form stable complexes with various biomolecules could lead to innovative therapeutic agents targeting specific pathways in disease mechanisms .

Case Studies

Several case studies have highlighted the versatility and effectiveness of CBDA in various applications:

Case Study 1: Antioxidant Efficacy

In a controlled study, CBDA was tested for its ability to reduce oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels, a marker of lipid peroxidation, thereby demonstrating its potential as an antioxidant agent .

Case Study 2: Polymer Development

Research conducted on polymers derived from CBDA showed that these materials maintained structural integrity under high temperatures while exhibiting flexibility and strength comparable to traditional synthetic polymers. This study emphasized the potential for developing sustainable materials using CBDA as a core component .

Q & A

Basic Research Questions

Q. How can cis-cyclobutane-1,2-dicarboxylic acid be synthesized, and what are the key considerations for achieving high yield and purity?

- Methodological Answer : The compound can be synthesized via [4+2] cycloaddition reactions. For example, methyl acrylate and diazomethane yield cis-1,2-cyclobutane dicarboxylate esters with ~97% efficiency under controlled conditions (e.g., low temperature, inert atmosphere). Purification involves recrystallization or column chromatography to remove trans-isomer byproducts . Critical factors include reaction stoichiometry, temperature control, and inert gas use to prevent side reactions.

Q. What analytical techniques are recommended to distinguish this compound from its trans isomer?

- Methodological Answer : Mass spectrometry (MS) is key. The cis isomer exhibits distinct carboxyl group interactions during molecular ion fragmentation, leading to diagnostic peaks (e.g., m/z ratios reflecting intramolecular hydrogen bonding). Nuclear magnetic resonance (NMR) can further differentiate isomers via coupling constants (J values) in the cyclobutane ring protons .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer : The compound is classified as a skin and respiratory irritant (WGK 3). Handling requires PPE: N95 masks, gloves, and eye protection. Work should occur in fume hoods with spill kits available. Disposal must follow institutional guidelines for carboxylic acid waste .

Advanced Research Questions

Q. How does the thermocleavability of this compound derivatives enable recyclable thermoset polymers?

- Methodological Answer : The strained cyclobutane ring undergoes retro-Diels-Alder cleavage at elevated temperatures (~200°C), breaking crosslinks in thermosets. This property was exploited in a study using cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid to create polymers that retain mechanical strength but can be depolymerized and reprocessed .

Q. What experimental evidence supports cis-trans isomerization during enzymatic reactions involving cyclopropane derivatives?

- Methodological Answer : Cyclopropyl radical traps (e.g., 2-(2,3-dihydroxyphenyl)cyclopropane-1-carboxylic acid) undergo isomerization during extradiol dioxygenase reactions. GC-MS analysis of hydrolysis products revealed 85–94% trans-cyclopropane-1,2-dicarboxylic acid, indicating reversible ring opening and semiquinone radical intermediates .

Q. How can discrepancies in reported physical properties (e.g., melting point, solubility) of this compound be resolved?

- Methodological Answer : Conflicting data (e.g., mp 132–136°C vs. 168°C) may arise from polymorphism or impurities. Systematic characterization using differential scanning calorimetry (DSC), X-ray crystallography, and HPLC purity assays (>97% by GC) is recommended. Solubility tests in methanol or DMSO under standardized conditions can clarify literature inconsistencies .

Propriétés

IUPAC Name |

(1S,2R)-cyclobutane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSAGCZZQKACKE-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424909 | |

| Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-94-5 | |

| Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIS CYCLOBUTANE DICARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.